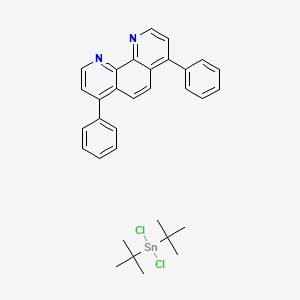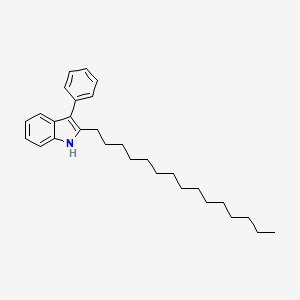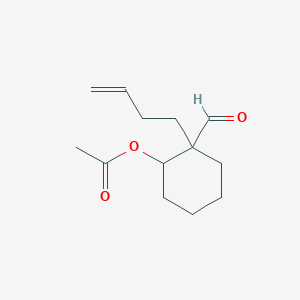
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a formyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-2-formylcyclohexyl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with but-3-en-1-yl bromide in the presence of a base to form the corresponding alkylated cyclohexanone. This intermediate is then subjected to formylation using formic acid and acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(But-3-en-1-yl)-2-carboxycyclohexyl acetate.
Reduction: 2-(But-3-en-1-yl)-2-hydroxycyclohexyl acetate.
Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(But-3-en-1-yl)-2-formylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can be hydrolyzed to release acetic acid, which may participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(But-3-en-1-yl)-2-hydroxycyclohexyl acetate: Similar structure but with a hydroxyl group instead of a formyl group.
2-(But-3-en-1-yl)-2-carboxycyclohexyl acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
2-(But-3-en-1-yl)-2-methylcyclohexyl acetate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate is unique due to the presence of both a formyl group and an acetate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions in various research and industrial contexts.
Propiedades
Número CAS |
143288-06-6 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(2-but-3-enyl-2-formylcyclohexyl) acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-8-13(10-14)9-6-5-7-12(13)16-11(2)15/h3,10,12H,1,4-9H2,2H3 |
Clave InChI |
UBOUUQSLDWPXHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCCC1(CCC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


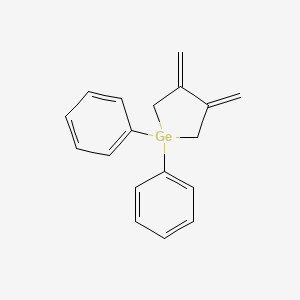
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
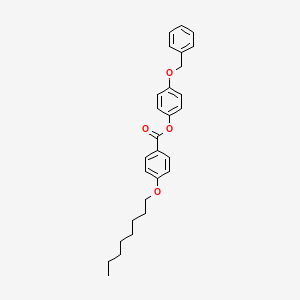
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
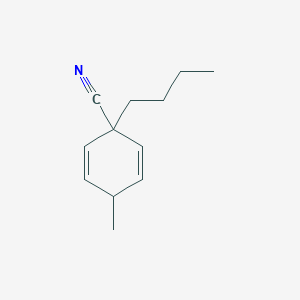
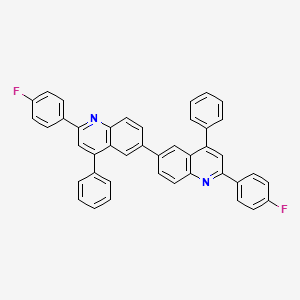
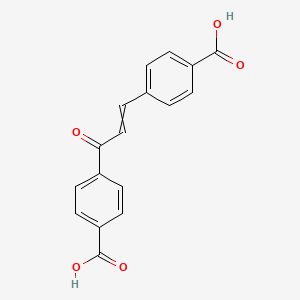

methanone](/img/structure/B15162227.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
